molecular formula C20H16ClN3OS B2873337 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide CAS No. 897458-56-9

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2873337
CAS No.: 897458-56-9
M. Wt: 381.88
InChI Key: MUAXLZMVVFBQAT-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with a chlorophenyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and imidazole derivatives under acidic or basic conditions. The chlorophenyl and methylphenyl groups are then introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed coupling reactions using halogenated precursors.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide
  • 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide may exhibit unique properties due to the presence of the chlorophenyl group, which can influence its electronic and steric characteristics. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-13-4-2-3-5-17(13)22-19(25)10-16-12-26-20-23-18(11-24(16)20)14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXLZMVVFBQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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